
Colesevelam
Overview
Description
Colesevelam is a second-generation bile acid sequestrant (BAS) approved by the U.S. Food and Drug Administration (FDA) for the dual treatment of hypercholesterolemia and type 2 diabetes mellitus (T2DM). It reduces low-density lipoprotein cholesterol (LDL-C) by binding bile acids in the intestines, interrupting their enterohepatic circulation and forcing hepatic conversion of cholesterol into bile acids . Unlike first-generation BAS (e.g., cholestyramine), this compound has higher specificity for bile acids, enabling lower dosing (3.75 g/day) and improved gastrointestinal (GI) tolerability .
This compound uniquely lowers both LDL-C and hemoglobin A1c (HbA1c) in T2DM patients, with placebo-adjusted reductions of 0.5% in HbA1c and 15–25% in LDL-C . Its glucose-lowering mechanism remains incompletely understood but may involve enhanced splanchnic glucose sequestration, modulation of farnesoid X receptor (FXR) signaling, or glucagon-like peptide-1 (GLP-1) secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Colesevelam is synthesized by crosslinking polyallylamine with epichlorohydrin, followed by modification with bromodecane and (6-bromohexyl)trimethylammonium bromide . The bromide ions are then replaced with chloride ions during the washing process .
Industrial Production Methods: The industrial preparation of this compound hydrochloride involves the alkylation of sevelamer hydrochloride using 6-bromohexyltrimethyl ammonium bromide . Another method includes using dried this compound and a source of chloride ion, such as hydrogen chloride gas or hydrochloride salt of a suitable amine .
Chemical Reactions Analysis
Types of Reactions: Colesevelam primarily undergoes substitution reactions due to its structure as a bile acid sequestrant . It does not undergo significant oxidation or reduction reactions as it is not absorbed or metabolized in the body .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as epichlorohydrin, bromodecane, and (6-bromohexyl)trimethylammonium bromide . The reactions are typically carried out under controlled conditions to ensure the formation of the desired polymeric structure .
Major Products Formed: The major product formed from these reactions is this compound hydrochloride, a crosslinked polyallylamine polymer with bile acid-binding properties .
Scientific Research Applications
Cholesterol Management
Colesevelam is FDA-approved for lowering low-density lipoprotein cholesterol (LDL-C) levels in adults with primary hypercholesterolemia. It binds bile acids in the intestine, leading to increased fecal bile acid excretion and a subsequent reduction in cholesterol levels as the liver compensates by converting more cholesterol into bile acids.
Key Findings:
- A study demonstrated that this compound significantly reduced LDL-C levels by 29.6 mg/dL after 50 weeks of treatment, with a notable safety profile .
- In elderly patients, this compound effectively lowered both cholesterol and hemoglobin A1C levels when added to existing diabetes therapies .
Diabetes Management
This compound has shown promise in improving glycemic control among patients with type 2 diabetes mellitus. Research indicates that it enhances incretin secretion and improves beta-cell function without affecting glucose absorption.
Mechanisms:
- A clinical trial reported that this compound improved glucose clearance during fasting and postprandial states, suggesting a distinct mechanism from other diabetes medications .
- The activation of TGR5 receptors has been proposed as a potential pathway through which this compound exerts its effects on glucose metabolism .
Gastrointestinal Disorders
This compound has been investigated for its efficacy in treating gastrointestinal conditions such as bile acid malabsorption and diarrhea associated with specific medications like lenalidomide.
Case Studies:
- In patients experiencing lenalidomide-associated diarrhea, this compound resulted in an 88% response rate, with 68% achieving complete resolution of diarrhea .
- A study involving patients with irritable bowel syndrome indicated significant improvements in stool consistency and frequency among those treated with this compound compared to placebo .
Liver Health
Recent research has explored the effects of this compound on liver pathology, particularly in models of diet-induced hepatic steatosis.
Findings:
- In animal studies, this compound treatment was associated with reduced hepatic lipid accumulation and normalization of liver damage markers, suggesting a protective effect against liver fibrosis .
- The compound was found to alter bile acid composition favorably, potentially reducing cytotoxicity and improving liver health outcomes .
Summary Table of Applications
Mechanism of Action
Colesevelam exerts its effects by binding bile acids in the intestine, forming an insoluble complex that is excreted in the feces . This binding reduces the amount of bile acids returned to the liver, leading to an increased conversion of cholesterol to bile acids and a subsequent lowering of serum cholesterol levels . This compound is not absorbed itself, making it a non-systemic drug .
Comparison with Similar Compounds
Comparison with Other Bile Acid Sequestrants
Efficacy and Tolerability
Colesevelam demonstrates superior tolerability compared to first-generation BAS like cholestyramine and colestipol. In clinical trials, constipation—the most common adverse event (AE)—occurred in 8–11% of this compound users versus 20–30% with older BAS . This compound also achieves greater LDL-C reductions at lower doses (3.75 g/day vs. 4–24 g/day for cholestyramine) .
Parameter | This compound | Cholestyramine |
---|---|---|
LDL-C Reduction | 15–25% | 10–20% |
HbA1c Reduction (T2DM) | 0.5% (placebo-adjusted) | Not approved for T2DM |
Common AEs | Constipation (8–11%) | Constipation (20–30%) |
Daily Dose | 3.75 g | 4–24 g |
Drug Interactions | Minimal | Binds multiple drugs |
Mechanistic Differences
This compound’s hydrogel structure provides higher bile acid-binding capacity (7-fold greater than cholestyramine) and reduced interactions with co-administered drugs .
Comparison with Statins
Monotherapy and Combination Therapy
Statins remain first-line for LDL-C lowering due to robust cardiovascular (CV) outcome data. However, this compound complements statins in patients with statin intolerance or residual hypercholesterolemia. Combined with atorvastatin (10–80 mg), this compound (3.75 g/day) reduced LDL-C by 42–48% versus 32–35% with statin monotherapy .
Parameter | This compound + Statin | Statin Monotherapy |
---|---|---|
LDL-C Reduction | 42–48% | 32–35% |
TG Change | Neutral/Moderate Increase | 15–30% Reduction |
HbA1c Reduction | 0.3–0.5% | No effect |
Key Limitations | No CV outcome data | Myopathy, diabetes risk |
Impact on Insulin Sensitivity
In a study of hypercholesterolemic patients with insulin resistance, this compound + rosuvastatin improved homeostasis model assessment of insulin resistance (HOMA-IR) by 32% versus 15% with rosuvastatin alone .
Comparison with Ezetimibe and Fibrates
Ezetimibe
Ezetimibe targets intestinal cholesterol absorption but lacks glucose-lowering effects. In combination, ezetimibe + this compound reduced LDL-C by 32–38%, comparable to moderate-dose statins . However, ezetimibe’s CV benefits (e.g., IMPROVE-IT trial) are better established.
Fibrates
Fibrates primarily lower TG (20–50%) and raise HDL-C (10–20%). Combining this compound with fenofibrate in mixed hyperlipidemia reduced LDL-C by 10.4% versus 2.3% with fenofibrate alone, but neutralized fibrate-induced LDL-C increases .
Comparison with Glucose-Lowering Agents
This compound’s HbA1c reduction (0.3–0.5%) is modest compared to metformin (1–2%) but advantageous in patients with concomitant hyperlipidemia.
Parameter | This compound | Metformin | Sulfonylureas |
---|---|---|---|
HbA1c Reduction | 0.3–0.5% | 1–2% | 1–2% |
LDL-C Effect | 15–25% Reduction | Neutral | Neutral |
Hypoglycemia Risk | None | None | High |
Weight Effect | Neutral | Neutral/Loss | Gain |
Other Therapeutic Uses
This compound is effective in bile acid diarrhea (BAD), achieving remission in 88% of patients with lenalidomide-associated diarrhea . Older BAS are less tolerated in BAD due to higher AE rates.
Key Limitations and Controversies
- Liver Fat Content : this compound increased liver fat by 4.8% in one MRI study , but murine models show reduced hepatic steatosis and inflammation .
- Long-Term Outcomes: No trials demonstrate CV risk reduction, unlike statins or ezetimibe .
- Cost and Adherence : High cost and twice-daily dosing contribute to 33% adherence rates .
Biological Activity
Colesevelam is a bile acid sequestrant commonly used in the management of hyperlipidemia and type 2 diabetes. Its primary mechanism involves binding bile acids in the intestine, which leads to increased bile acid excretion and a subsequent reduction in plasma cholesterol levels. This article explores the biological activity of this compound, including its mechanisms of action, clinical applications, and research findings.
This compound functions by binding to bile acids in the gastrointestinal tract, preventing their reabsorption. This process leads to several biological effects:
- Cholesterol Reduction : The liver compensates for the loss of bile acids by converting cholesterol into bile acids, thus lowering serum cholesterol levels.
- Glycemic Control : this compound has been shown to improve glycemic control in patients with type 2 diabetes, potentially through its effects on gut hormones.
- Impact on Lipid Profiles : It may positively influence lipid profiles by lowering low-density lipoprotein (LDL) cholesterol and triglycerides while having a neutral or beneficial effect on high-density lipoprotein (HDL) cholesterol.
Clinical Applications
This compound is primarily indicated for:
- Hyperlipidemia : As an adjunct therapy to diet and exercise for adult patients with primary hyperlipidemia.
- Type 2 Diabetes : To improve glycemic control in conjunction with diet and exercise.
Clinical Trials
Several clinical trials have demonstrated the efficacy of this compound in managing cholesterol levels and glycemic control:
-
Lipid-Lowering Efficacy :
- A study involving 200 patients showed that this compound reduced LDL cholesterol by approximately 15-20% over six months compared to placebo .
- Another trial reported a significant reduction in total cholesterol and LDL levels in patients who were treated with this compound alongside statins .
-
Glycemic Control :
- In a randomized controlled trial with 300 participants, this compound improved HbA1c levels by an average of 0.5% after six months .
- A meta-analysis concluded that this compound significantly reduced fasting plasma glucose levels compared to placebo .
Case Studies
- Case Study 1 : A 55-year-old male patient with hyperlipidemia was treated with this compound for six months. His LDL cholesterol levels dropped from 160 mg/dL to 130 mg/dL, and he reported improved energy levels and weight loss .
- Case Study 2 : A diabetic patient on metformin was introduced to this compound. After three months, his HbA1c decreased from 8.5% to 7.8%, indicating improved glycemic control without significant adverse effects .
Table 1: Summary of Clinical Trial Results
Study | Population | Treatment Duration | LDL Reduction (%) | HbA1c Reduction (%) |
---|---|---|---|---|
200 adults | 6 months | 15-20 | N/A | |
300 adults | 6 months | Significant | N/A | |
300 adults | 6 months | N/A | 0.5 | |
Meta-analysis | Various | N/A | Significant |
Table 2: Side Effects Profile
Side Effect | Incidence (%) |
---|---|
Constipation | 10-20 |
Dyspepsia | 5-10 |
Flatulence | 5 |
Q & A
Q. Basic: What are the proposed mechanisms by which colesevelam improves glycemic control in type 2 diabetes mellitus (T2DM)?
Methodological Answer:
this compound’s glycemic effects are hypothesized to involve bile acid sequestration, altering enterohepatic circulation and modulating farnesoid X receptor (FXR) signaling. Researchers can investigate this via:
- FXR pathway analysis : Measure FXR target genes (e.g., SHP, FGF19) in hepatic or intestinal tissues using qPCR .
- Incretin profiling : Quantify postprandial GLP-1 and GIP levels using ELISA, though conflicting data exist (e.g., no GLP-1 changes in human trials despite glucose improvements ).
- Bile acid composition : Analyze fecal and biliary bile acid profiles via LC-MS to detect shifts toward hydrophilic species (e.g., increased taurine-conjugated muricholic acids in murine models ).
Q. Basic: How should researchers design clinical trials to evaluate this compound as an adjunct therapy in T2DM?
Methodological Answer:
Key considerations include:
- Population stratification : Enroll patients on stable metformin, sulfonylurea, or insulin regimens to isolate this compound’s additive effects .
- Outcome metrics : Primary endpoints should include HbA1c (target Δ ≥0.5%) and LDL-C reduction (Δ ≥13 mg/dL), with secondary analysis of fasting glucose, lipid subfractions, and adverse events (e.g., constipation) .
- Trial duration : Short-term RCTs (8–26 weeks) for efficacy; long-term extensions (≥52 weeks) for safety and durability .
Q. Advanced: How can researchers resolve contradictions in this compound’s effects on incretin hormones (e.g., GLP-1)?
Methodological Answer:
Discrepancies between murine models (showing GLP-1 elevation ) and human trials (no change ) may arise from:
- Species-specific bile acid metabolism : Compare fecal bile acid profiles and GLP-1 secretion in human vs. murine enteroids .
- Experimental timing : Measure GLP-1 during hyperglycemic clamps or mixed-meal tests at multiple timepoints to capture transient effects .
- Dose dependency : Test escalating this compound doses in crossover studies to identify thresholds for incretin modulation .
Q. Advanced: What statistical approaches are optimal for analyzing this compound’s dual glycemic and lipid effects in RCTs?
Methodological Answer:
- Multivariate analysis : Use mixed-effects models to account for correlated outcomes (e.g., HbA1c and LDL-C) and covariates (baseline HbA1c, BMI) .
- Handling missing data : Apply multiple imputation or sensitivity analyses for dropouts due to adverse events (e.g., 10% discontinuation rates in trials ).
- Bayesian frameworks : Estimate posterior probabilities for achieving composite endpoints (e.g., HbA1c <7% + LDL-C <100 mg/dL) .
Q. Advanced: How do bile acid profile modifications in animal models translate to human metabolic outcomes?
Methodological Answer:
- Translational biomarkers : Compare hepatic BA transporters (e.g., BSEP, NTCP) and serum 7α-hydroxy-4-cholesten-3-one (C4) levels as markers of bile acid synthesis .
- Disease-specific models : Use Mdr2−/− mice (cholestasis model) to study this compound’s hepatoprotective effects vs. db/db mice (T2DM model) for glycemic outcomes .
- Fecal metabolomics : Perform untargeted LC-MS to identify microbial BA metabolites linked to glycemic improvements .
Q. Basic: What methodologies are critical for characterizing this compound impurities in preclinical studies?
Methodological Answer:
- Reference standards : Use pharmacopeial/non-pharmacopeial impurities (e.g., process-related degradants) with Certificates of Analysis (COA) for HPLC-UV or LC-MS validation .
- Genotoxicity assays : Conduct Ames tests or micronucleus assays for impurity risk assessment .
- Stability studies : Accelerate degradation under heat/humidity to identify major impurities for method validation .
Q. Advanced: How can researchers address the paradoxical increase in triglycerides with this compound therapy?
Methodological Answer:
- Mechanistic studies : Measure lipoprotein lipase activity and VLDL secretion rates in hepatocyte models .
- Combination therapies : Co-administer fibrates or omega-3 fatty acids in RCTs to offset triglyceride elevation while preserving LDL-C benefits .
- Post hoc analyses : Stratify RCT data by baseline triglycerides to identify subpopulations at risk .
Q. Advanced: What are the limitations of current evidence on this compound’s long-term safety in T2DM?
Methodological Answer:
- Data gaps : Existing trials lack morbidity/mortality endpoints (e.g., cardiovascular events) and cost-effectiveness analyses .
- Bias risk : Most RCTs have unclear allocation concealment and high attrition rates, necessitating real-world evidence from registries .
- Pediatric data : No studies in adolescents; extrapolate adult pharmacokinetics with allometric scaling and safety monitoring .
Q. Basic: How should researchers standardize this compound dosing in combination therapy studies?
Methodological Answer:
- Fixed-dose vs. titration : Use 3.75 g/day fixed dosing for consistency across trials, with dose adjustments only for tolerability .
- Drug timing : Separate this compound administration from statins/fibrates by ≥4 hours to minimize adsorption interactions .
- Adherence metrics : Measure pill counts and serum bile acid sequestrant markers (e.g., fecal bile acid excretion) .
Q. Advanced: What experimental designs can isolate this compound’s glycemic effects from lipid modulation?
Methodological Answer:
- Crossover studies with washout : Compare this compound vs. placebo phases in the same cohort to control for interindividual variability .
- Hyperinsulinemic-euglycemic clamps : Quantify hepatic insulin sensitivity independently of lipid changes .
- Mendelian randomization : Use genetic variants in bile acid pathways (e.g., CYP7A1) as instrumental variables to infer causality .
Properties
IUPAC Name |
2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.2ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;2*1H/q;+1;;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKZNRDSPNOAU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H67Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Colesevelam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00930 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
182815-44-7, 182815-43-6 | |
Record name | Colesevelam hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182815-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Colesevelam hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182815447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Colesevelam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00930 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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